molecular formula C12H16N2O4 B2630978 Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate CAS No. 1864058-39-8

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate

Cat. No.: B2630978
CAS No.: 1864058-39-8
M. Wt: 252.27
InChI Key: CMBFSMUZYJTQHT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate is a complex organic compound with a unique structure that includes an azetidine ring and an oxazole moiety

Preparation Methods

The synthesis of tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring and the introduction of the oxazole moiety. Reaction conditions may vary, but common reagents include bases, acids, and solvents such as dichloromethane or methanol.

Chemical Reactions Analysis

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate can be compared to other similar compounds, such as:

    Tert-butyl 3-(5-formylisoxazol-3-yl)azetidine-1-carboxylate: Similar in structure but with an isoxazole moiety instead of an oxazole.

    Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of an azetidine ring.

    Tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific ring structures and functional groups.

Properties

IUPAC Name

tert-butyl 3-(5-formyl-1,2-oxazol-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)17-11(16)14-5-8(6-14)10-4-9(7-15)18-13-10/h4,7-8H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBFSMUZYJTQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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